
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide, also known as HMQA, is a chemical compound that has been studied extensively in scientific research. This compound is synthesized through a multi-step process and has shown potential in various applications, including medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a reduction in inflammation, cell proliferation, and other processes that can contribute to the development of diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins in the body. It has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide in laboratory experiments is that it has been extensively studied and has shown promising results in various applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effectiveness.
Orientations Futures
There are many potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide. One area of focus could be on developing new drugs based on its chemical structure and properties. Another area of focus could be on further exploring its mechanism of action and identifying new targets for drug development. Additionally, research could be conducted on the potential use of this compound in the treatment of specific diseases, such as cancer or infections.
In conclusion, this compound, or this compound, is a promising compound that has shown potential in various applications, including medicinal chemistry and drug development. Its mechanism of action is not fully understood, but it has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. Further research is needed to fully understand its potential and identify new applications for this compound.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the synthesis of 2-methoxyphenylacetic acid, which is then reacted with thionyl chloride to form 2-methoxyphenylacetyl chloride. The resulting compound is then reacted with 2-amino-7-methylquinoline in the presence of triethylamine to form the intermediate product. The final step involves the addition of hydroxylamine hydrochloride to the intermediate product to form this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has been extensively studied in scientific research for its potential applications in medicinal chemistry and drug development. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-9-15-11-16(20(24)21-17(15)10-13)12-22(14(2)23)18-6-4-5-7-19(18)25-3/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRNYZYTAWFPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

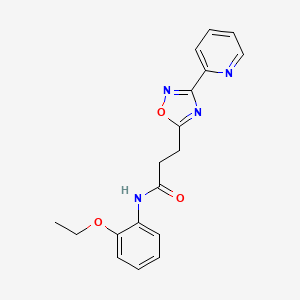

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7702900.png)


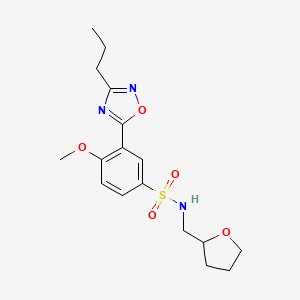
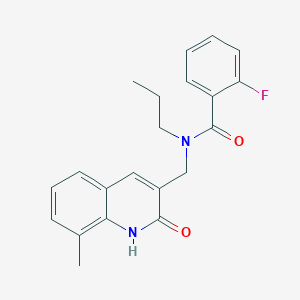
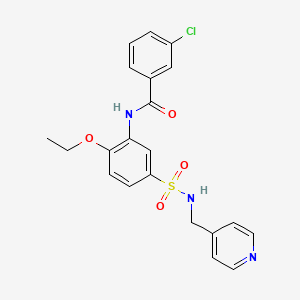



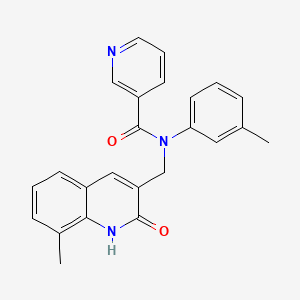
![3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one](/img/structure/B7702950.png)
